REACTION_CXSMILES
|
[CH2:1]([C:3](=[CH2:6])[CH:4]=O)[CH3:2].[CH3:7][O:8][C:9]1[C:10]([NH2:15])=[CH:11][CH:12]=[CH:13][CH:14]=1.II.[OH-].[Na+]>S(=O)(=O)(O)O>[CH2:1]([C:3]1[CH:4]=[N:15][C:10]2[C:11]([CH:6]=1)=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][CH3:7])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)=C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC=CC1)N
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours the reaction was cooled to 0° C.
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 2M hydrochloric acid (2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 25%-50% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC2=C(C=CC=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |